1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

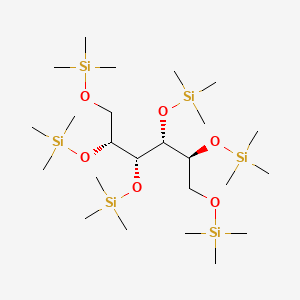

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol is a derivative of D-glucitol (also known as sorbitol) where each hydroxyl group is replaced with a trimethylsilyl group. This modification enhances the compound’s stability and solubility in organic solvents, making it useful in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol typically involves the reaction of D-glucitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

D-glucitol+6(TMSCl)→this compound+6HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol can undergo various chemical reactions, including:

Oxidation: The trimethylsilyl groups can be oxidized to form silanols.

Reduction: Reduction reactions can remove the trimethylsilyl groups, reverting the compound to D-glucitol.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups, depending on the desired product.

Major Products

Oxidation: Silanols and other oxidized derivatives.

Reduction: D-glucitol.

Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C24H62O6Si6 and a molecular weight of approximately 615.26 g/mol. Its structure consists of a D-glucitol backbone with six trimethylsilyl (TMS) groups attached, enhancing its solubility and volatility, which are critical for various analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) .

Applications in Analytical Chemistry

-

Gas Chromatography-Mass Spectrometry (GC-MS)

- Derivatization Agent : The trimethylsilyl groups significantly improve the volatility of sugars and sugar alcohols, making 1,2,3,4,5,6-hexakis-O-(trimethylsilyl)-D-glucitol an excellent derivatizing agent in GC-MS analyses. This application is pivotal in the identification and quantification of carbohydrates in complex mixtures .

- Metabolic Profiling : The compound has been utilized in metabolic fingerprinting studies to explore the modes of action of fungicides and other agricultural chemicals by analyzing metabolic changes in treated organisms .

- Solid-Phase Microextraction (SPME)

Biochemical Applications

- Phytochemical Analysis

- Drug Development

Case Study 1: Metabolic Fingerprinting

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers utilized GC-MS with this compound to analyze metabolic changes induced by fungicide treatments on plant samples. The results highlighted significant alterations in carbohydrate metabolism pathways which were crucial for understanding the fungicide's mode of action .

Case Study 2: Herbal Drug Discovery

A recent investigation focused on the solvent extraction of medicinal plant parts using this compound as a derivatizing agent. The study successfully identified key phytochemicals that could be potential candidates for drug development based on their biological activity profiles .

Wirkmechanismus

The mechanism by which 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol exerts its effects is primarily through the stabilization of hydroxyl groups via trimethylsilylation. This modification prevents unwanted side reactions and enhances the compound’s solubility in organic solvents. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize carbohydrate structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-myo-inositol

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-galactitol

- 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-quercitol

Uniqueness

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol is unique due to its specific structure derived from D-glucitol, which imparts distinct properties such as solubility and stability. Compared to similar compounds, it offers unique advantages in terms of reactivity and application in various fields.

Biologische Aktivität

1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-glucitol, commonly referred to as hexakis-TMS-D-glucitol, is a derivative of D-glucitol (sorbitol) where all six hydroxyl groups are converted into trimethylsilyl (TMS) ethers. This modification significantly alters its physicochemical properties and biological activities. Understanding the biological activity of this compound is crucial for its potential applications in various fields such as pharmaceuticals and biochemistry.

- Molecular Formula: C24H62O6Si6

- Molecular Weight: 615.2585 g/mol

- CAS Registry Number: 14199-80-5

- Log P (octanol/water): 7.570

- Water Solubility (log10WS): 6.85

The trimethylsilyl modification enhances the lipophilicity of the compound, which can influence its interaction with biological membranes and proteins.

Hexakis-TMS-D-glucitol exhibits several biological activities that are largely attributed to its structural modifications:

- Antioxidant Activity : The TMS groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems.

- Membrane Interaction : Due to its increased lipophilicity, hexakis-TMS-D-glucitol can integrate into lipid membranes more readily than its parent glucitol, potentially affecting membrane fluidity and permeability.

- Enzyme Inhibition : There is evidence suggesting that TMS derivatives can act as enzyme inhibitors by mimicking substrate structures or altering enzyme conformation.

Case Studies and Research Findings

Research on hexakis-TMS-D-glucitol is limited but indicates promising biological activities:

- A study demonstrated that TMS derivatives of sugars can inhibit certain glycosidases, enzymes that play critical roles in carbohydrate metabolism .

- Another investigation highlighted the antioxidant properties of TMS-modified sugars in cellular models exposed to oxidative stress, showing reduced cell damage compared to controls .

Data Table: Comparison of Biological Activities

| Property | Hexakis-TMS-D-glucitol | D-Glucitol |

|---|---|---|

| Molecular Weight (g/mol) | 615.26 | 182.17 |

| Log P (oct/water) | 7.570 | -1.25 |

| Water Solubility | Low | High |

| Antioxidant Activity | Moderate | Low |

| Enzyme Inhibition | Yes | No |

Eigenschaften

IUPAC Name |

trimethyl-[(2S,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-UEQSERJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.